molecular formula C14H16N2O4S2 B506096 methyl 12,12-dimethyl-5-methylsulfanyl-3-oxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-4-carboxylate

methyl 12,12-dimethyl-5-methylsulfanyl-3-oxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-4-carboxylate

Cat. No.: B506096
M. Wt: 340.4g/mol
InChI Key: SBPBXZOEXGEXAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6,6-dimethyl-2-(methylsulfanyl)-4-oxo-5,8-dihydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidine-3(6H)-carboxylate is a complex organic compound that belongs to the class of pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidines. This compound is characterized by its unique structure, which includes a pyrano ring fused with a thieno and pyrimidine ring system. The presence of methylsulfanyl and carboxylate groups further adds to its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6,6-dimethyl-2-(methylsulfanyl)-4-oxo-5,8-dihydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidine-3(6H)-carboxylate typically involves multi-step organic reactions. One common method involves the cyclization of N-acylated 5-acetyl-4-aminopyrimidines containing alkyl or aryl substituents at positions 2 and 6. The reaction is carried out by heating the reactants with sodium methoxide (MeONa) at reflux in butanol (BuOH), leading to the formation of the desired pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidine derivatives .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Methyl 6,6-dimethyl-2-(methylsulfanyl)-4-oxo-5,8-dihydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidine-3(6H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

    Substitution: The methylsulfanyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of various substituted pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidine derivatives.

Scientific Research Applications

Methyl 6,6-dimethyl-2-(methylsulfanyl)-4-oxo-5,8-dihydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidine-3(6H)-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 6,6-dimethyl-2-(methylsulfanyl)-4-oxo-5,8-dihydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidine-3(6H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, potentially inhibiting their activity. For example, derivatives of similar compounds have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases, which are involved in cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6,6-dimethyl-2-(methylsulfanyl)-4-oxo-5,8-dihydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidine-3(6H)-carboxylate is unique due to its fused ring system and the presence of both methylsulfanyl and carboxylate groups

Properties

Molecular Formula

C14H16N2O4S2

Molecular Weight

340.4g/mol

IUPAC Name

methyl 12,12-dimethyl-5-methylsulfanyl-3-oxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-4-carboxylate

InChI

InChI=1S/C14H16N2O4S2/c1-14(2)5-7-8(6-20-14)22-10-9(7)11(17)16(13(18)19-3)12(15-10)21-4/h5-6H2,1-4H3

InChI Key

SBPBXZOEXGEXAW-UHFFFAOYSA-N

SMILES

CC1(CC2=C(CO1)SC3=C2C(=O)N(C(=N3)SC)C(=O)OC)C

Canonical SMILES

CC1(CC2=C(CO1)SC3=C2C(=O)N(C(=N3)SC)C(=O)OC)C

Origin of Product

United States

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